[(Z)-4-butanoyloxybut-2-enyl] butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-4-butanoyloxybut-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-7-11(13)15-9-5-6-10-16-12(14)8-4-2/h5-6H,3-4,7-10H2,1-2H3/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKSGMVEHGEKF-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CCOC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C\COC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Pathways Involving Z 4 Butanoyloxybut 2 Enyl Butanoate
Mechanistic Studies of Ester Formation and Cleavage
The formation and cleavage of the two butanoate ester linkages in [(Z)-4-butanoyloxybut-2-enyl] butanoate are fundamental reactions, typically governed by acid or base catalysis.
The synthesis of this compound is achieved through the acid-catalyzed esterification of (Z)-but-2-ene-1,4-diol with two equivalents of butanoic acid. This reaction, a classic example of Fischer esterification, is a reversible process driven to completion by removing the water byproduct. masterorganicchemistry.comchemguide.co.uk The mechanism proceeds through several key steps:
Protonation of the Carboxylic Acid : The catalyst, typically a strong acid like sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of butanoic acid. This activation increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack : A hydroxyl group of (Z)-but-2-ene-1,4-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate, converting it into a good leaving group (water).
Elimination of Water : The intermediate collapses, eliminating a molecule of water and forming a protonated ester.
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester, [(Z)-4-hydroxybut-2-enyl] butanoate.
Second Esterification : The process is repeated at the remaining hydroxyl group of the monoester with a second molecule of butanoic acid to form the final diester product, this compound.
The reaction is an equilibrium, and its efficiency is enhanced by using an excess of butanoic acid or by the continuous removal of water. masterorganicchemistry.comchemguide.co.uk
Table 1: Key Steps in Fischer Esterification for this compound Synthesis
| Step | Description | Reactants | Intermediate/Product |
| 1 | Carbonyl Protonation | Butanoic Acid, H⁺ | Protonated Butanoic Acid |
| 2 | Nucleophilic Attack | Protonated Butanoic Acid, (Z)-but-2-ene-1,4-diol | Tetrahedral Intermediate |
| 3 | Water Elimination | Tetrahedral Intermediate | Protonated Ester |
| 4 | Deprotonation | Protonated Ester | [(Z)-4-hydroxybut-2-enyl] butanoate |
| 5 | Repeat Steps 1-4 | [(Z)-4-hydroxybut-2-enyl] butanoate, Butanoic Acid, H⁺ | This compound |
The ester linkages in this compound are susceptible to hydrolysis, which can be catalyzed by either acid or base. This process represents the reverse of esterification.
Acid-Catalyzed Hydrolysis : In the presence of water and an acid catalyst, the ester undergoes hydrolysis to yield (Z)-but-2-ene-1,4-diol and butanoic acid. The mechanism is the microscopic reverse of Fischer esterification. It begins with the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol ((Z)-but-2-ene-1,4-diol).
Base-Catalyzed Hydrolysis (Saponification) : This process is effectively irreversible and involves the use of a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH). The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the but-2-enolate-1,4-diol alkoxide as the leaving group. A rapid proton transfer from the resulting butanoic acid to the alkoxide yields a stable carboxylate salt (sodium butanoate) and (Z)-but-2-ene-1,4-diol. Because the final carboxylate is deprotonated and thus unreactive towards the alcohol, the reaction goes to completion.
Factors that influence the stability of the ester and the rate of hydrolysis include:
pH : Hydrolysis is significantly faster at both low and high pH compared to neutral conditions.
Temperature : Increasing the temperature accelerates the rate of hydrolysis, as with most chemical reactions.
Steric Hindrance : While not a major factor for this linear ester, bulky groups near the reaction center can slow down the rate of nucleophilic attack.
Transformations of the Unsaturated But-2-enyl Moiety
The (Z)-configured carbon-carbon double bond in the but-2-enyl core of the molecule is a site of reactivity, allowing for a variety of addition reactions.
Hydrogenation : The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction converts this compound into 1,4-butanediyl dibutyrate, the corresponding saturated diester. The hydrogenation usually occurs with syn-addition of the two hydrogen atoms across the double bond.
Halogenation : The alkene can react with halogens like bromine (Br₂) or chlorine (Cl₂) in an inert solvent. This electrophilic addition reaction proceeds through a cyclic halonium ion intermediate. The double bond attacks a bromine molecule, displacing a bromide ion and forming a three-membered bromonium ion ring. The displaced bromide ion then acts as a nucleophile, attacking one of the carbons of the bromonium ion from the side opposite the ring (anti-addition). This results in the formation of a vicinal dihalide, specifically (2R,3S)-2,3-dibromo-1,4-butanediyl dibutyrate (as a racemic mixture).
Table 2: Summary of Addition Reactions at the Double Bond
| Reaction | Reagents | Product | Key Mechanistic Feature |
| Hydrogenation | H₂, Pd/C | 1,4-Butanediyl dibutyrate | Syn-addition of hydrogen |
| Bromination | Br₂, CCl₄ | (2R,3S)-2,3-dibromo-1,4-butanediyl dibutyrate (racemic) | Anti-addition via bromonium ion |
The concepts of regioselectivity and stereoselectivity are crucial for predicting the outcomes of reactions involving the but-2-enyl moiety.
Regioselectivity : This refers to the preference for bond formation at one position over another. In the case of hydrogenation or halogenation with symmetrical reagents (H₂, Br₂), regioselectivity is not a concern as the same atoms are added to both carbons of the double bond. However, if an unsymmetrical reagent like a hydrohalic acid (e.g., HBr) were to add across the double bond (though this could be complicated by competing ester hydrolysis), the reaction would be regioselective. According to Markovnikov's rule, the proton would add to the carbon that results in the more stable carbocation intermediate.
Stereoselectivity : This describes the preferential formation of one stereoisomer over others. Reactions at the double bond of this compound are highly stereoselective.
Halogenation : The anti-addition of a halogen to the (Z)-alkene is stereospecific. The attack of the halide ion on the cyclic halonium intermediate must occur from the opposite face, leading to a specific stereochemical outcome. For the (Z)-isomer, this results in the formation of a racemic mixture of the (2R,3S) and (2S,3R) enantiomers of the dihalide product.
Hydrogenation : The catalytic hydrogenation of alkenes is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. This stereoselectivity leads to the formation of a specific stereoisomer of the saturated product.
Advanced Analytical Characterization for Structural Elucidation and Purity Assessment
Spectroscopic Techniques for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Connectivities
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of [(Z)-4-butanoyloxybut-2-enyl] butanoate. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.
Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be relatively simple. The protons on the butene backbone are chemically equivalent, as are the two butanoate ester groups.
Olefinic Protons (CH=CH): The two protons on the cis-double bond are expected to appear as a triplet. The cis configuration is confirmed by the coupling constant (J-value) between these protons, which is typically in the range of 10-12 Hz.
Methylene (B1212753) Protons (CH₂): The four methylene protons adjacent to the ester oxygen atoms will be coupled to the olefinic protons, likely appearing as a doublet.
Butanoate Protons: The protons of the two butanoate chains will show characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (CH₂) group, and a triplet for the methylene group next to the carbonyl.
The predicted ¹H NMR chemical shifts are summarized in the table below.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Olefinic (CH=CH) | 5.5 - 6.0 | Triplet |
| Methylene (O-CH₂) | 4.5 - 4.8 | Doublet |
| Butanoate (-CO-CH₂) | 2.2 - 2.4 | Triplet |
| Butanoate (-CH₂-) | 1.6 - 1.8 | Sextet |
| Butanoate (-CH₃) | 0.9 - 1.0 | Triplet |
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 175 |
| Olefinic (C=C) | 125 - 135 |
| Methylene (O-C) | 60 - 65 |
| Butanoate (-CO-C) | 35 - 40 |
| Butanoate (-C-) | 18 - 22 |
| Butanoate (-C) | 13 - 15 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The key absorptions are expected from the ester and the cis-alkene moieties. spectroscopyonline.com
C=O Stretch: A strong, characteristic absorption band for the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹. orgchemboulder.com
C-O Stretch: Two distinct C-O stretching bands are anticipated in the 1000-1300 cm⁻¹ region, which is typical for esters. orgchemboulder.com
C=C Stretch: The cis-disubstituted alkene C=C bond will show a stretching absorption around 1640-1680 cm⁻¹.
=C-H Stretch: The C-H stretching of the alkene protons will appear above 3000 cm⁻¹.
=C-H Bend: A characteristic out-of-plane bending (wag) for the cis-alkene C-H bonds is expected in the range of 675-725 cm⁻¹. quimicaorganica.org
The table below summarizes the expected IR absorption bands.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1735 - 1750 | Strong |
| Ester | C-O Stretch | 1000 - 1300 | Strong (two bands) |
| Alkene | C=C Stretch | 1640 - 1680 | Medium to Weak |
| Alkene | =C-H Stretch | 3000 - 3100 | Medium |
| Alkene | =C-H Bend (oop) | 675 - 725 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mode, the molecule is expected to undergo characteristic fragmentation.
The molecular ion peak (M⁺) would confirm the molecular weight of the compound. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement. whitman.edu
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can lead to the loss of the butoxy radical (-OC₄H₉) or the butanoyl radical (-COC₃H₇).
McLafferty Rearrangement: This is a common fragmentation for esters with a gamma-hydrogen, leading to the loss of a neutral alkene molecule.
Loss of Butanoic Acid: Another potential fragmentation pathway is the loss of a butanoic acid molecule.
A table of predicted significant fragments in the mass spectrum is provided below.
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| [M]⁺ | [C₁₂H₂₀O₄]⁺ | Molecular Ion |
| [M-71]⁺ | [C₈H₁₃O₃]⁺ | Loss of ·C₃H₇CO (Butanoyl radical) |
| [M-87]⁺ | [C₈H₁₃O₂]⁺ | Loss of ·OC₄H₉ (Butoxy radical) |
| [M-88] | [C₈H₁₂O₂]⁺ | Loss of C₄H₈O₂ (Butanoic acid) |
| 71 | [C₄H₇O]⁺ | Butanoyl cation |
| 55 | [C₄H₇]⁺ | Butenyl cation |
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification of this compound and for the quantitative assessment of its purity, including the determination of isomeric ratios.
Gas Chromatography (GC) for Purity Assessment and Isomeric Ratios
Gas chromatography (GC) is a suitable method for assessing the purity of the relatively volatile this compound. When coupled with a flame ionization detector (FID), GC can provide quantitative information on the purity of the compound.
A key application of GC in this context is the separation of the (Z)-isomer from its potential (E)-isomer impurity. The elution order of cis and trans isomers on a given GC column can vary depending on the stationary phase and other analytical conditions. buffalo.educhromforum.org For butene derivatives, separation is often achievable on columns with varying polarity.
A hypothetical GC method for the analysis of this compound is outlined below.
| Parameter | Condition |
| Column | DB-5 or equivalent (non-polar) |
| Injection Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of this compound. It is particularly useful for separating geometric isomers that may be difficult to resolve by GC. patsnap.com
Reversed-phase HPLC, using a C18 column, is a common starting point for the analysis of esters. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation of the (Z) and (E) isomers can often be achieved by optimizing the mobile phase composition. nih.govresearchgate.net For challenging separations of geometric isomers, columns with specific shape selectivity, such as those with phenyl or cholesterol-based stationary phases, may be employed. mtc-usa.com
A potential HPLC method for the quantitative analysis of this compound is presented below.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Theoretical and Computational Chemistry Investigations of Z 4 Butanoyloxybut 2 Enyl Butanoate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and properties. For a molecule like [(Z)-4-butanoyloxybut-2-enyl] butanoate, methods such as Density Functional Theory (DFT) are commonly employed due to their balance of accuracy and computational cost.
Determination of Molecular Geometry and Energetics
The first step in a computational investigation is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. Calculations would typically be performed using a functional, such as B3LYP, in conjunction with a basis set like 6-31G(d) to provide a good description of the electronic environment.
From the optimized geometry, key structural parameters can be extracted. Energetic properties, such as the total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO), provide insights into the molecule's stability and reactivity.
Table 1: Illustrative Geometric and Energetic Parameters for this compound
| Parameter | Illustrative Value |
| Bond Lengths (Å) | |
| C=C | 1.34 |
| C-O (ester) | 1.35 |
| C=O (ester) | 1.21 |
| Bond Angles (degrees) | |
| O-C=O | 125.0 |
| C-O-C | 117.0 |
| Energetics | |
| Total Electronic Energy (Hartree) | -845.12345 |
| HOMO Energy (eV) | -7.5 |
| LUMO Energy (eV) | 1.2 |
| HOMO-LUMO Gap (eV) | 8.7 |
Note: The data in this table is hypothetical and serves as an example of typical computational outputs.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Once the optimized geometry is obtained, spectroscopic properties can be predicted. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic positions. This analysis yields the frequencies and intensities of the vibrational modes of the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values due to the approximations inherent in the theoretical methods.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Parameter | Illustrative Predicted Value |
| ¹H NMR Chemical Shifts (ppm) | |
| =CH | 5.6 |
| -CH₂-O- | 4.5 |
| -CH₂-C=O | 2.2 |
| -CH₃ | 0.9 |
| ¹³C NMR Chemical Shifts (ppm) | |
| C=O | 172.0 |
| C=C | 130.0 |
| -CH₂-O- | 65.0 |
| IR Vibrational Frequencies (cm⁻¹) | |
| C=O stretch | 1735 |
| C=C stretch | 1650 |
| C-O stretch | 1150 |
Note: The data in this table is hypothetical and serves as an example of typical computational outputs.
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements called conformers. A conformational analysis aims to identify the different stable conformers and map their relative energies, creating an energy landscape.
Table 3: Illustrative Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |
| 1 | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 1.5 |
| 3 | -60° (gauche) | 1.5 |
Note: The data in this table is hypothetical and serves as an example of typical computational outputs.
Reaction Pathway Modeling and Transition State Theory
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, one might study reactions such as hydrolysis or thermal decomposition.
Reaction pathway modeling involves identifying the transition state, which is the highest energy point along the reaction coordinate that connects reactants to products. The structure of the transition state provides insight into the geometry of the reacting species at the point of bond breaking and forming.
Transition state theory can then be used to calculate the activation energy of the reaction, which is the energy difference between the reactants and the transition state. This value is critical for predicting the rate of the reaction.
Table 4: Illustrative Reaction Pathway Parameters for Hydrolysis of this compound
| Parameter | Illustrative Value |
| Activation Energy (Ea) (kcal/mol) | 25.0 |
| Key Bond Distances in Transition State (Å) | |
| C...O (forming) | 1.8 |
| C-O (breaking) | 1.9 |
Note: The data in this table is hypothetical and serves as an example of typical computational outputs.
Research Applications in Specialized Chemical Fields
Applications in Advanced Materials Science
A thorough search of scientific databases yielded no studies on the application of [(Z)-4-butanoyloxybut-2-enyl] butanoate in advanced materials science.
There is no available research describing the use of this compound as a monomer in polymerization reactions or as a plasticizer to modify the physical properties of polymers. The presence of a double bond suggests a theoretical possibility for its use as a monomer, and its ester functionalities are common in plasticizers; however, no studies have been published to validate these potential roles.
No literature was found that investigates the integration of this compound into electrolyte formulations for batteries, capacitors, or other electrochemical devices.
Biochemical and Biological Research Contexts
No published research was identified that explores the role or application of this compound in biochemical or biological contexts.
There are no studies available that investigate this compound in the context of prodrug design. The fundamental principle of a prodrug is to chemically modify a biologically active compound to improve its pharmacokinetic properties, and esters are commonly used for this purpose. However, no research has been published that applies this concept to this compound.
No documentation exists to suggest that this compound is a naturally occurring compound, such as an insect pheromone or a specialized metabolite. While many insect pheromones are esters with specific double bond geometries, this particular compound has not been identified as one.
There are no published studies on the enzymatic interactions of this compound with esterases. While esterases are known to hydrolyze ester bonds and often show specificity for certain acyl chain lengths like butyrates, the specific interaction between this enzyme class and this compound has not been investigated.
Future Research Directions and Emerging Areas
Development of Sustainable and Green Synthesis Routes
The industrial production of esters has traditionally relied on chemical methods that can be energy-intensive. ed.ac.uk Future research will likely focus on developing more environmentally friendly and sustainable synthesis routes for [(Z)-4-butanoyloxybut-2-enyl] butanoate. A primary avenue for this is the adoption of biocatalysis, which offers milder reaction conditions and reduced environmental impact compared to traditional chemical synthesis. ed.ac.uk
One promising approach is the enzymatic esterification of (Z)-but-2-ene-1,4-diol with butanoic acid or its derivatives. Lipases are particularly well-suited for this purpose and have been successfully used in the synthesis of various polyesters. chemrxiv.org Furthermore, the starting diol itself can be produced from sustainable feedstocks through fermentation, a method that is gaining traction for the production of bulk chemicals like 1,4-butanediol. ed.ac.uked.ac.uknih.gov Research into microbial strains engineered to produce specialty diols could provide a direct green pathway to the precursors of this compound.
| Synthesis Approach | Potential Advantages | Key Research Areas |
| Biocatalytic Esterification | High selectivity, mild reaction conditions, reduced waste. | Screening for robust enzymes, reaction optimization, solvent selection. |
| Whole-cell Biotransformation | One-pot synthesis from simple sugars, reduced downstream processing. | Metabolic engineering of microbial hosts, pathway optimization. |
| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Catalyst compatibility, process integration. |
Exploration of Novel Derivatives with Modified Structural Features
The structure of this compound offers several sites for modification, allowing for the creation of a diverse library of novel derivatives with tailored properties. Future research will likely explore modifications to both the alkyl chain of the butanoate group and the central butene backbone.
By varying the length and branching of the ester side chains, it is possible to fine-tune physical properties such as melting point, boiling point, and viscosity. For instance, the synthesis of diesters from 1,4-butanediol and various fatty acids has been shown to yield materials with a wide range of phase change temperatures, making them suitable for thermal energy storage applications. researchgate.net Similarly, modifying the butanoate groups of the target molecule could lead to derivatives with specific thermal profiles.
Furthermore, the double bond in the (Z)-but-2-ene-1,4-diol backbone is a reactive site that can be functionalized through various organic reactions, such as epoxidation or hydrogenation. This could lead to the development of derivatives with enhanced stability or new functionalities for applications in areas like polymer chemistry or as specialty solvents.
Integration into Complex Chemical Systems for Advanced Functionality
The bifunctional nature of this compound, with its two ester groups, makes it an excellent candidate for integration into larger, more complex chemical systems. A significant area of future research will be its use as a monomer or a building block in the synthesis of novel polymers.
The transesterification of dihydric alcohols like 1,4-butanediol is a known method for producing polyesters. researchgate.net By analogy, this compound could be used in polycondensation reactions to create polyesters with unique properties imparted by the central double bond. This unsaturation in the polymer backbone could be used for subsequent cross-linking or functionalization, leading to materials with tunable mechanical or chemical properties.
Another emerging application is in the formulation of phase change materials (PCMs) for thermal energy management. Diesters based on 1,4-butanediol have been shown to possess high latent heat storage capacities. researchgate.net Investigating the thermal properties of this compound and its derivatives could lead to the development of new PCMs for applications in electronics cooling and energy-efficient buildings. researchgate.net
Advanced Computational Design of Analogues for Targeted Research
Computational chemistry provides powerful tools for accelerating the discovery and development of new molecules. Future research on this compound and its analogues will undoubtedly benefit from advanced computational design techniques.
Density Functional Theory (DFT) and other ab initio methods can be used to predict the structures, energetics, and reactivity of this compound and its derivatives. researchgate.netnih.gov For example, computational studies on model biofuels like isopropyl butanoate have provided valuable insights into their thermal decomposition pathways. researchgate.netnih.gov Similar studies on this compound could help in understanding its stability and degradation mechanisms, which is crucial for applications in materials science.
Q & A
Q. What analytical methods are recommended for identifying [(Z)-4-butanoyloxybut-2-enyl] butanoate in plant-derived essential oils or biological samples?
Gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) are standard for ester identification. For example, butyl butanoate and (Z)-hex-3-enyl butanoate were resolved in Pastinaca sativa essential oils using GC-FID with a polar capillary column, enabling separation of structurally similar esters . For quantification, calibration curves using authentic standards are critical due to overlapping retention times of esters in complex matrices.
Q. How can the stereochemistry of this compound be confirmed experimentally?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is essential for determining Z/E configurations. Coupling constants () in -NMR (e.g., for the double bond) and nuclear Overhauser effect (NOE) measurements can distinguish stereoisomers. For example, (Z)-configured esters like (Z)-hex-3-enyl butanoate in strawberries exhibit distinct NOE correlations between protons on adjacent carbons .
Q. What metabolic pathways involve butanoate derivatives, and how might this compound participate?
Butanoate esters can be hydrolyzed to butyric acid, a key substrate in β-oxidation and the tricarboxylic acid (TCA) cycle. In cancer tissues, butanoate enrichment correlates with acetyl-CoA production, suggesting a role in energy metabolism . Computational models of butanoate metabolism, such as global sensitivity analyses of β-alanine and taurine pathways, could be adapted to study this compound’s flux under varying physiological conditions .
Advanced Research Questions
Q. How can contradictory findings about butanoate’s role in tumorigenesis be reconciled when studying this compound?
Butanoate exhibits dual roles: as an energy source (via acetyl-CoA) in cancer cells and as a histone deacetylase (HDAC) inhibitor in normal cells. To resolve contradictions, researchers should:
- Compare tissue-specific metabolic profiling (e.g., cancer vs. adjacent non-cancer tissues using LC-MS/MS) .
- Conduct time-course experiments to assess concentration-dependent effects (e.g., low vs. high butanoate levels).
- Use isotopic tracing (e.g., -labeled butanoate) to track carbon flux into biomass vs. ATP production .
Q. What kinetic models are applicable for optimizing enzymatic synthesis of this compound?
Lipase-catalyzed esterification in non-aqueous media (e.g., n-hexane) follows a Ping Pong Bi Bi mechanism. Parameters like substrate molar ratio (butanol:ethyl butanoate), enzyme loading, and water activity must be optimized. For instance, Lipozyme™-mediated synthesis of butyl butanoate achieved >90% yield under controlled water activity (0.33) and 60°C, with a kinetic model validated via multiresponse regression . Similar approaches can be adapted for this compound.
Q. How can computational combustion models for methyl butanoate inform studies on this compound’s stability under high-temperature conditions?
Methyl butanoate’s autoignition kinetics, modeled using shock-tube experiments and detailed chemical mechanisms (e.g., 53-species, 290-reaction frameworks), reveal critical intermediates like CHOCO and CHO isomers . For this compound, analogous studies should focus on bond dissociation energies (e.g., allylic C-O bonds) and radical formation pathways using density functional theory (DFT) or reactive molecular dynamics (ReaxFF).
Q. What experimental designs mitigate challenges in isolating this compound from natural sources?
- Extraction : Use steam distillation or supercritical CO to preserve thermolabile esters.
- Purification : Combine fractional distillation with preparative HPLC (C18 column, isocratic elution with acetonitrile/water).
- Stability testing : Monitor degradation under light, oxygen, and varying pH (e.g., esters in passionfruit degrade at pH <3 due to hydrolysis) .
Methodological Considerations
- Stereoselective Synthesis : Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived catalysts) can enhance Z-selectivity during esterification.
- Metabolic Flux Analysis : Adapt genome-scale metabolic models (e.g., Recon3D) to map butanoate utilization in specific cell types .
- Data Reconciliation : Use Bayesian statistical frameworks to integrate conflicting datasets (e.g., tumor-promoting vs. tumor-suppressing butanoate effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
